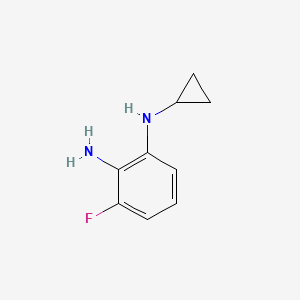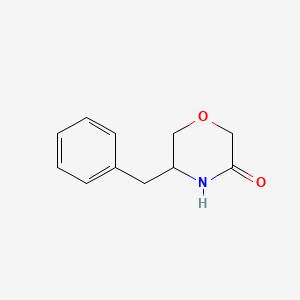
5-苄基吗啉-3-酮
描述
5-Benzylmorpholin-3-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzylmorpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylmorpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
5-苄基吗啉-3-酮: 在医药领域显示出潜力,特别是在开发对药物设计至关重要的杂环化合物方面。这些化合物在创造具有各种治疗特性的药物方面发挥着重要作用。该化合物的结构允许合成可用于治疗神经系统疾病和作为正电子发射断层扫描 (PET) 扫描成像剂的衍生物 .
农业
在农业中,5-苄基吗啉-3-酮 可用于合成杀虫剂或除草剂。其分子结构可针对性地与害虫中特定生物靶标相互作用,为作物保护提供更集中的方法。该化合物的多功能性还为创造可提高作物产量的植物生长调节剂开辟了可能性 .
材料科学
5-苄基吗啉-3-酮 在材料科学中的应用前景广阔。其化学性质可以促进具有独特特性的新型聚合物的开发,例如提高耐久性或专门的导电性。这可能导致智能材料的创造在各种工业应用中的进步.
环境科学
在环境科学中,5-苄基吗啉-3-酮 可能在开发用于环境监测的传感器和指示器方面发挥重要作用。其与其他物质的反应性使其成为检测污染物或环境条件变化的候选者,有助于生态系统的保护 .
生物化学
5-苄基吗啉-3-酮: 可能在生物化学中具有重要应用,特别是在酶抑制研究中。其结构可以被修饰以与特定的酶相互作用,从而提供对酶机制的见解,并帮助发现新的生化途径 .
药理学
在药理学中,5-苄基吗啉-3-酮 是开发新药的潜在支架。其与各种受体结合或抑制某些酶的能力使其成为创建具有靶向作用的药物(如抗炎药或抗癌药)的宝贵化合物 .
分析化学
分析化学家可以将5-苄基吗啉-3-酮 用于开发用于化合物检测和定量的分析方法。其与其他化学物质的可预测反应可用于创建用于各种物质的分析方法和测试 .
化工
最后,在化工中,5-苄基吗啉-3-酮 可用于工艺优化和开发新的化工工艺。其在各种条件下的稳定性和反应性使其适用于化学反应的模拟和建模,这对于设计高效的工业过程至关重要 .
属性
IUPAC Name |
5-benzylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFDUZBGQDAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


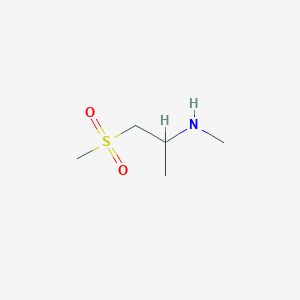


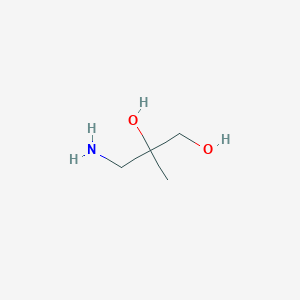
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)
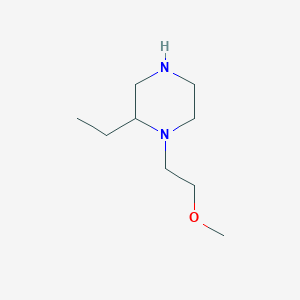
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)


![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1524081.png)
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
